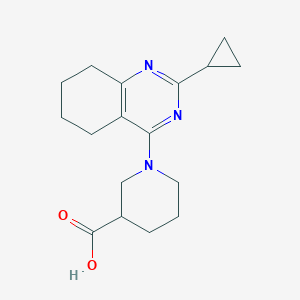
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is an organic compound that features a cyclopropyl ring substituted with a methylsulfonyl group and a nitrobenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a cyclopropyl precursor with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyl group . The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amine group, potentially altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene .
Aplicaciones Científicas De Investigación
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activities or receptor interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals
Mecanismo De Acción
The mechanism by which 1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene exerts its effects depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. The methylsulfonyl group can influence the compound’s solubility and reactivity, affecting its overall behavior in chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Methylsulfonyl)cyclopropyl)-4-aminobenzene: A reduced form of the compound with an amine group instead of a nitro group.
1-(2-(Methylsulfonyl)cyclopropyl)-4-chlorobenzene: A similar compound with a chlorine substituent instead of a nitro group.
Uniqueness
1-(2-(Methylsulfonyl)cyclopropyl)-4-nitrobenzene is unique due to the presence of both a cyclopropyl ring and a nitro group, which confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H11NO4S |
|---|---|
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylcyclopropyl)-4-nitrobenzene |
InChI |
InChI=1S/C10H11NO4S/c1-16(14,15)10-6-9(10)7-2-4-8(5-3-7)11(12)13/h2-5,9-10H,6H2,1H3 |
Clave InChI |
PLZYWCRLGTYBFP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


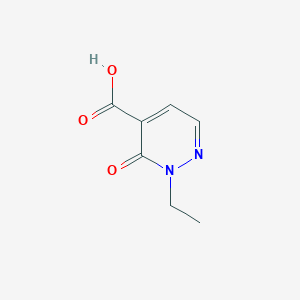
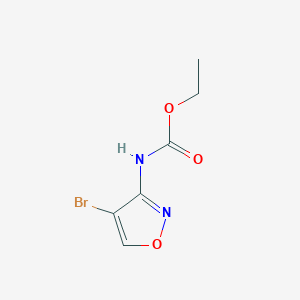
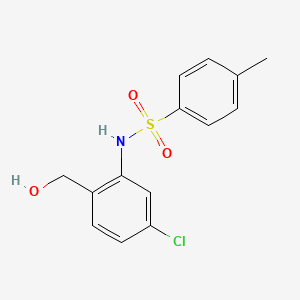
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
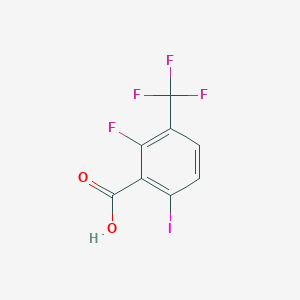
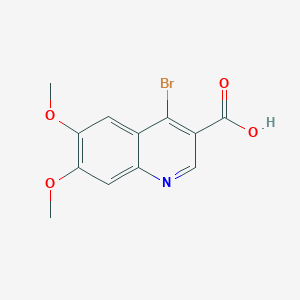
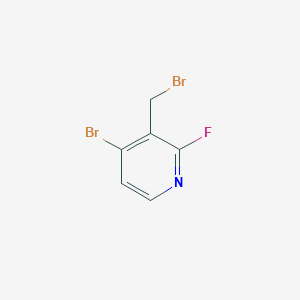
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
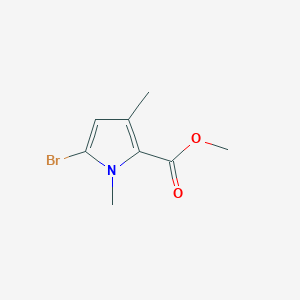
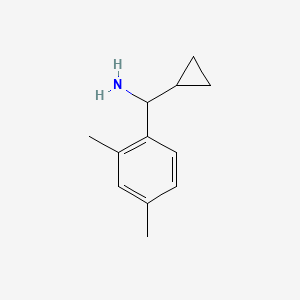
![9-(Dicyclohexylphosphino)-9-[3-(4-sulfophenyl)propyl]-9H-fluorene-2-sulfonic acid](/img/structure/B13010970.png)
